N-(4-bromo-2-fluorophenyl)-2-cyanoacetamide
Description
N-(4-Bromo-2-fluorophenyl)-2-cyanoacetamide is a cyanoacetamide derivative featuring a 4-bromo-2-fluorophenyl substituent. Its molecular formula is C₉H₆BrFN₂O, with a molecular weight of 257.06 g/mol (inferred from analogous compounds in ). Cyanoacetamides are versatile intermediates in organic synthesis, particularly for constructing heterocycles like pyridines and thiazoles (). This compound’s structural uniqueness lies in the combination of bromine (electron-withdrawing) and fluorine (electronegative) groups, which may enhance its reactivity in coupling reactions or binding to biological targets.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATLOVNDHFXSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-cyanoacetamide typically involves the reaction of 4-bromo-2-fluoroaniline with cyanoacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-cyanoacetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromo substituent can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key pharmacokinetic predictors (e.g., logP, permeability) for N-(4-substituted phenyl)-2-cyanoacetamides vary with substituents (). Below is a comparative analysis:
*logP values estimated based on substituent contributions ().
Key Observations :
Crystallographic and Structural Analysis
Bond lengths in acetamide derivatives vary slightly:
- C–Br bond: 1.8907–1.91 Å in bromophenyl derivatives () vs. 1.83 Å for C–Cl in N-(4-chlorophenyl)-2-cyanoacetamide.
- N–C(amide) bond : ~1.347 Å in bromophenyl compounds () vs. 1.30–1.44 Å in chloro/fluoro analogs (). These differences may influence packing efficiency and crystal stability.
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